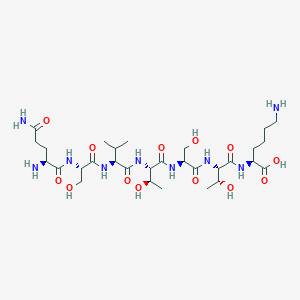![molecular formula C19H30O5 B14193622 5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2-methoxyphenol CAS No. 918789-84-1](/img/structure/B14193622.png)
5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2-methoxyphenol is a complex organic compound that features a dioxolane ring, an ethylhexyl group, and a methoxyphenol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2-methoxyphenol typically involves multiple steps:
Formation of the Dioxolane Ring: This step involves the reaction of an aldehyde or ketone with a diol under acidic conditions to form the dioxolane ring.
Attachment of the Ethylhexyl Group: The ethylhexyl group is introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Introduction of the Methoxyphenol Moiety: This step involves the reaction of a phenol derivative with a methoxy group, typically through a methylation reaction using a methylating agent like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or ethers.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and ethers.
Substitution: Various substituted phenols and ethers.
科学研究应用
5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
作用机制
The mechanism of action of 5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2-methoxyphenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: It may influence biochemical pathways related to oxidative stress, inflammation, and cell signaling, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
2-Ethylhexyl glycidyl ether: Similar in structure but lacks the dioxolane ring and methoxyphenol moiety.
Glycidyl 2-ethylhexyl ether: Another related compound with similar functional groups but different overall structure.
Uniqueness
5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2-methoxyphenol is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific structural characteristics.
属性
CAS 编号 |
918789-84-1 |
|---|---|
分子式 |
C19H30O5 |
分子量 |
338.4 g/mol |
IUPAC 名称 |
5-[4-(2-ethylhexoxymethyl)-1,3-dioxolan-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C19H30O5/c1-4-6-7-14(5-2)11-22-12-16-13-23-19(24-16)15-8-9-18(21-3)17(20)10-15/h8-10,14,16,19-20H,4-7,11-13H2,1-3H3 |
InChI 键 |
ITPBXLWUZAOOOI-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)COCC1COC(O1)C2=CC(=C(C=C2)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


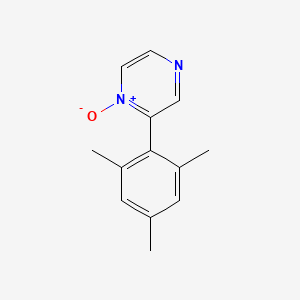
![Benzaldehyde, 4-methoxy-3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]-](/img/structure/B14193548.png)
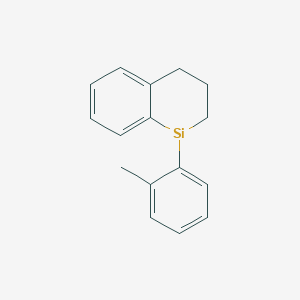
![4-{4-[4-(1H-Pyrazol-4-yl)-phenyl]-piperidin-4-yl}-benzoic acid](/img/structure/B14193559.png)

![(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate](/img/structure/B14193570.png)
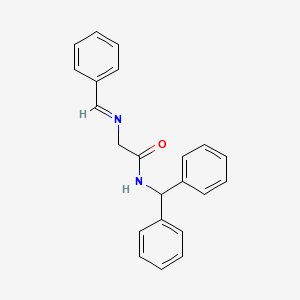
![1-[4-(Difluoromethoxy)phenyl]-2-(pyridin-3-yl)ethane-1,2-dione](/img/structure/B14193584.png)
![1,1'-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene]](/img/structure/B14193589.png)

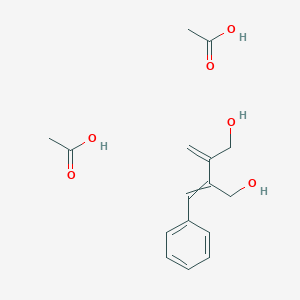
![N-[1-(4-Chlorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14193608.png)
![2-Chloro-N-[3-methyl-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14193610.png)
